2(5H)-Thiophenone 2(5H)-Thiophenone
Brand Name: Vulcanchem
CAS No.: 3354-32-3
VCID: VC3763397
InChI: InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2
SMILES: C1C=CC(=O)S1
Molecular Formula: C4H4OS
Molecular Weight: 100.14 g/mol

2(5H)-Thiophenone

CAS No.: 3354-32-3

Cat. No.: VC3763397

Molecular Formula: C4H4OS

Molecular Weight: 100.14 g/mol

* For research use only. Not for human or veterinary use.

2(5H)-Thiophenone - 3354-32-3

Specification

CAS No. 3354-32-3
Molecular Formula C4H4OS
Molecular Weight 100.14 g/mol
IUPAC Name 2H-thiophen-5-one
Standard InChI InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2
Standard InChI Key NMSLUAZZTFUUFZ-UHFFFAOYSA-N
SMILES C1C=CC(=O)S1
Canonical SMILES C1C=CC(=O)S1

Introduction

Chemical Structure and Properties

2(5H)-Thiophenone is characterized by a five-membered thiophene ring with a carbonyl group at the second position, creating a unique electronic environment that influences its reactivity. The compound has the molecular formula C₄H₄OS and a molecular weight of 96.13 g/mol. Its structure combines both a sulfur atom and a carbonyl group, imparting distinct chemical properties that make it versatile in various chemical transformations.

Structural Characteristics

2(5H)-Thiophenone is classified as an α,β-unsaturated cyclic thioester, also known as a thiolactone. At the molecular level, the presence of the carbonyl group adjacent to the sulfur atom creates an electron-deficient center, making it susceptible to nucleophilic attack. The thiophene core provides aromaticity, though this is partially disrupted by the carbonyl function.

Physical Properties

The compound exhibits a low vapor pressure (<1 Torr) at room temperature, requiring heating to approximately 60°C to achieve sufficient volatility for gas-phase experiments . This physical characteristic affects its handling in laboratory settings, particularly for spectroscopic and diffraction studies.

Tautomerism

An interesting property of 2(5H)-thiophenone is its tautomeric relationship with 2-hydroxythiophene. Studies indicate that at room temperature, 2-hydroxythiophene predominantly exists in its tautomeric form as 2(5H)-thiophenone. This tautomeric equilibrium significantly influences the compound's chemical behavior and reactivity patterns.

Synthesis Methods

Multiple synthetic routes have been developed to produce 2(5H)-thiophenone, each offering specific advantages depending on the required scale, available starting materials, and desired purity.

Laboratory Synthesis Approaches

One of the most common approaches involves the cyclization of 2-mercaptoacetophenone under acidic conditions. This method provides a straightforward route to the target compound with reasonable yields. Another efficient synthesis involves the thermal splitting of 2-thienyl t-butyl ether in the presence of catalytic amounts of p-toluenesulphonic acid at approximately 150°C.

The oxidation of 2-thiophenemethanol using oxidizing agents such as chromium trioxide or potassium permanganate represents another viable synthetic pathway. Each of these methods can be optimized based on specific laboratory requirements and available resources.

Synthesis of Derivatives

Recent research has focused on developing derivatives with enhanced biological activity. For instance, 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones can be prepared from readily available 2-acyl-5-methoxythiophenes in a single step . These halogenated derivatives have demonstrated significant antimicrobial properties, making them valuable targets for medicinal chemistry research.

Derivative TypeStarting MaterialKey Reaction ConditionsTypical Yield
5-(Chloromethylene)2-acyl-5-methoxythiophenesExcess halogenating agentNot specified
5-(Bromoalkylidene)2-acyl-5-methoxythiophenesControlled temperatureNot specified
Parent 2(5H)-thiophenone2-thienyl t-butyl ether150°C, p-toluenesulphonic acidNot specified

Chemical Reactivity

The reactivity of 2(5H)-thiophenone stems from its unique electronic structure and the presence of both sulfur and carbonyl functionalities within its framework.

Oxidation Reactions

2(5H)-Thiophenone undergoes oxidation to form sulfoxides or sulfones when treated with appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. These oxidized derivatives display altered electronic properties that can influence their biological activity and chemical behavior.

Reduction Reactions

The compound can be reduced to form various thiophene derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride. These reduction processes target primarily the carbonyl functionality, leading to alcohol derivatives or fully reduced systems.

Substitution Reactions

Perhaps one of the most intriguing aspects of 2(5H)-thiophenone is its photochemical behavior. When excited with UV light (266 nm), the molecule undergoes ultrafast ring-opening processes that have been extensively studied using advanced techniques.

Ultrafast Ring-Opening Mechanism

Recent studies employing ultrafast electron diffraction (UED) have provided detailed insights into the photochemical transformation of 2(5H)-thiophenone . The mechanism involves:

  • Initial excitation to the second excited singlet electronic state (S₂) with n(S)π* character

  • Immediate C1–S bond extension leading to ring-opening

  • Subsequent reversion to the ground state (S₀)

  • Formation of various photoproducts including a three-membered episulfide

This photoinduced ring-opening occurs on an ultrafast timescale (sub-picosecond), making it a fascinating subject for studying fundamental photochemical processes .

Product Distribution

Biological Activities

2(5H)-Thiophenone and its derivatives exhibit a range of biological activities that make them promising candidates for various therapeutic applications.

Antimicrobial Properties

Research indicates that 2(5H)-thiophenone exhibits significant antimicrobial properties. Its derivatives have shown effectiveness against various pathogens, including bacterial and fungal species.

Compound TypeActivity TypeTarget OrganismsRelative Potency
2(5H)-Thiophenone Derivative AAntifungalCandida spp.Moderate
2(5H)-Thiophenone Derivative BAntibacterialStaphylococcus aureusHigh
Bromoalkylidene derivativesAnti-biofilmVarious bacteriaHigh

Anti-inflammatory Activity

Thiophene-based compounds, including derivatives of 2(5H)-thiophenone, have demonstrated potent anti-inflammatory effects. Certain derivatives inhibit cyclooxygenase (COX) enzymes, which play crucial roles in inflammatory processes. In vitro studies have shown significant inhibition of both COX-1 and COX-2 activities.

The anti-inflammatory mechanism appears to involve modulation of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various experimental models. This activity profile suggests potential applications in treating inflammatory conditions.

Biofilm Inhibition

A particularly noteworthy property of certain 2(5H)-thiophenone derivatives is their ability to reduce biofilm formation . Studies have shown that 5-(bromoalkylidene)thiophen-2(5H)-ones can markedly reduce bacterial biofilms. Interestingly, for most effective compounds, the relative biofilm-reducing capacity exceeded their inhibition of bacterial planktonic growth . This suggests specific anti-biofilm mechanisms beyond simple antimicrobial activity, potentially offering new approaches to combat biofilm-associated infections that are often resistant to conventional treatments.

Cardiovascular Effects

Recent Research Advances

Scientific interest in 2(5H)-thiophenone has intensified in recent years, with significant advances in understanding its photochemistry and exploring its biological applications.

Photochemical Dynamics Studies

The application of cutting-edge techniques such as ultrafast electron diffraction (UED) and time-resolved photoelectron spectroscopy (TRPES) has revolutionized our understanding of 2(5H)-thiophenone's photochemical behavior . These studies have mapped out the ultrafast processes that occur following photoexcitation with unprecedented temporal resolution.

Applications and Future Prospects

The versatile properties of 2(5H)-thiophenone position it as a valuable compound in various fields, from medicinal chemistry to photochemistry.

Medicinal Chemistry Applications

The antimicrobial, anti-inflammatory, and anti-biofilm properties of 2(5H)-thiophenone derivatives make them promising candidates for developing new therapeutic agents . The ability to synthesize diverse derivatives with modified biological profiles offers opportunities for structure-activity relationship studies and optimization of lead compounds.

Particular promise lies in developing anti-biofilm agents based on 5-(bromoalkylidene)thiophen-2(5H)-ones . Such compounds could address the significant clinical challenge of biofilm-associated infections, which are often refractory to conventional antimicrobial treatments.

Photochemical Model Systems

The well-characterized photochemical behavior of 2(5H)-thiophenone makes it an excellent model system for studying fundamental photochemical processes . Its ultrafast ring-opening reaction provides insights into general principles governing photoinduced isomerization reactions, which are relevant to various biological processes and technological applications.

Synthetic Building Blocks

The unique reactivity of 2(5H)-thiophenone makes it a valuable building block in organic synthesis. Its ability to undergo various transformations, including Michael additions, oxidations, reductions, and substitutions, allows for the construction of diverse molecular architectures with tailored properties.

Catalytic Applications

The compound's electronic structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize certain reaction intermediates makes it potentially valuable in promoting selective transformations, though this aspect requires further exploration.

2(5H)-Thiophenone represents a fascinating heterocyclic compound with a unique chemical structure and diverse reactivity patterns. Recent research has significantly advanced our understanding of its photochemical behavior, particularly the ultrafast ring-opening process that occurs following UV excitation. These studies provide valuable insights into fundamental photochemical mechanisms and demonstrate the power of advanced techniques like ultrafast electron diffraction in capturing transient structural changes.

Concurrently, the biological activities of 2(5H)-thiophenone derivatives, including their antimicrobial, anti-inflammatory, and anti-biofilm properties, highlight their potential applications in medicinal chemistry. The development of 5-(bromoalkylidene)thiophen-2(5H)-ones as effective biofilm inhibitors represents a particularly promising direction for addressing biofilm-associated infections.

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